

An In-depth Technical Guide to 3,5-Dichlorobenzoic-d3 Acid

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Compound of Interest

Compound Name: 3,5-Dichlorobenzoic-d3 Acid

Cat. No.: B15295168

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This technical guide provides a comprehensive overview of **3,5-Dichlorobenzoic-d3 Acid**, aimed at researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for the deuterated form, this guide leverages information on its non-deuterated analogue, **3,5-Dichlorobenzoic Acid**, to provide a thorough understanding of its properties and applications.

Physicochemical and Spectroscopic Data

Quantitative data for 3,5-Dichlorobenzoic Acid is summarized below. The properties of the deuterated form are expected to be very similar, with a primary difference in molecular weight due to the presence of three deuterium atoms.



Property	Value	Reference
Molecular Formula	C7H4Cl2O2	[1]
Molecular Weight	191.01 g/mol	[1]
CAS Number	51-36-5	[1]
Melting Point	184-187 °C	[2]
Appearance	White to off-white crystalline solid, powder, or flakes	[3]
Solubility in Water	Sparingly soluble	[3]
Solubility in Organic Solvents	Soluble in ethanol, acetone, and dichloromethane	[3]
рКа	3.46±0.10 (Predicted)	[4]

Spectroscopic Data (for 3,5-Dichlorobenzoic Acid):

Spectrum Type	Key Data	Reference
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 7.90 (t, J = 2.0 Hz, 1H, Ph), 7.85 (d, J = 2.0 Hz, 2H, Ph)	[5]
¹³ C NMR (DMSO, 100 MHz)	δ (ppm): 165.4, 135.0, 134.8, 132.7, 128.3	[6]
Mass Spectrum (EI)	Major fragments (m/z): 190 (M+), 173, 192, 175, 145	[1][7]

Synthesis of 3,5-Dichlorobenzoic Acid

While specific synthesis protocols for the d3 variant are not readily available in the literature, the synthesis of the non-deuterated form is well-documented. Deuterated starting materials would be required to produce the d3 analogue. Below are two common synthetic routes for 3,5-Dichlorobenzoic Acid.



Synthesis from 3,5-Dichloroanthranilic Acid

One common method involves the diazotization of 3,5-dichloroanthranilic acid followed by treatment with ethanol.

Experimental Protocol:

- Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid.
- Slowly add 200 parts of ethanol to the solution while heating to 70°C.
- Nitrogen elimination occurs with heat evolution.
- Stir the mixture for an additional 15 minutes.
- Isolate the 3,5-dichlorobenzoic acid product, which has a melting point of 176-178°C.[3]

Synthesis from Benzonitrile

Another method involves the chlorination and subsequent hydrolysis of benzonitrile.

Experimental Protocol:

- Add 300g of chloroform and 100g of ethanol to 100.0g of benzonitrile (99% content).
- Add 1209.4g of sodium hypochlorite (13% content).
- Maintain the system's pH at 3.0-4.0 using 37% hydrochloric acid at a temperature of 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5%.
- Add 30% sodium hydroxide to maintain the pH at 12-13 and keep the reaction at 80-90°C for 2.5 hours.
- Acidify the system with 37% hydrochloric acid until the pH is 1.0 and react at 50-60°C for 1.0 hour.
- Filter and dry the product at 90-110°C to obtain 3,5-Dichlorobenzoic acid.[8]



Applications of 3,5-Dichlorobenzoic-d3 Acid

The primary application of deuterated compounds like **3,5-Dichlorobenzoic-d3 Acid** is as internal standards in quantitative mass spectrometry analysis. The deuterium labeling provides a mass shift that allows it to be distinguished from the non-labeled analyte, while its chemical behavior remains nearly identical.

Use as an Internal Standard in Mass Spectrometry

Experimental Protocol (General):

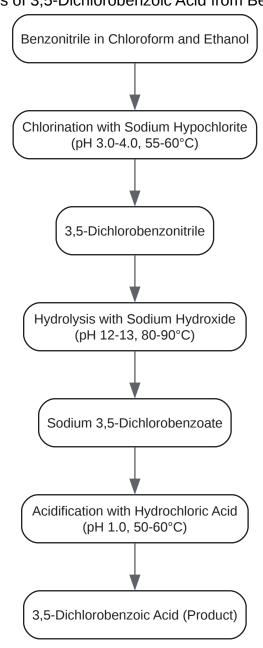
- Preparation of Standard Solutions: Prepare a stock solution of 3,5-Dichlorobenzoic-d3 Acid
 in a suitable organic solvent (e.g., methanol, acetonitrile). Prepare a series of calibration
 standards containing known concentrations of the non-deuterated analyte and a constant
 concentration of the deuterated internal standard.
- Sample Preparation: To the unknown sample, add a known amount of the 3,5-Dichlorobenzoic-d3 Acid internal standard solution.
- LC-MS/MS Analysis: Analyze the prepared samples and calibration standards using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Chromatography: Use a suitable C18 column with a mobile phase gradient of water and an organic solvent (both typically containing a small amount of formic acid or ammonium acetate) to achieve chromatographic separation.
 - Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor a specific precursor-to-product ion transition for the analyte and another for the deuterated internal standard.
- Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to
 the internal standard peak area against the analyte concentration for the calibration
 standards. Determine the concentration of the analyte in the unknown sample using its peak
 area ratio and the calibration curve.

Visualizations



Synthesis Workflow of 3,5-Dichlorobenzoic Acid from Benzonitrile

Synthesis of 3,5-Dichlorobenzoic Acid from Benzonitrile



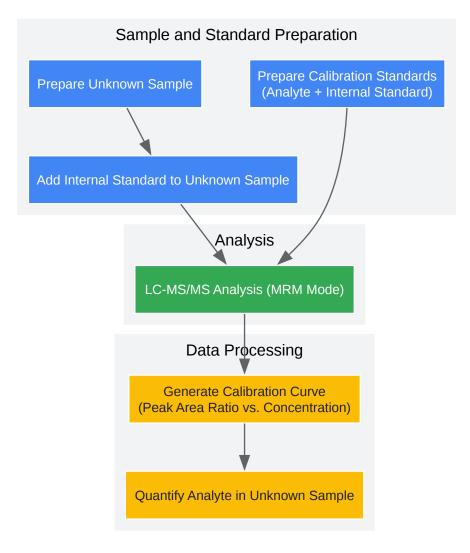
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Caption: A workflow diagram illustrating the synthesis of 3,5-Dichlorobenzoic Acid starting from Benzonitrile.

General Workflow for Use as an Internal Standard in LC-MS/MS

Workflow for Internal Standard in LC-MS/MS



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Caption: A general workflow for the use of a deuterated internal standard in a quantitative LC-MS/MS analysis.

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